molecular formula C10H14OS B7989766 3-Methyl-4-n-propoxythiophenol

3-Methyl-4-n-propoxythiophenol

Cat. No.: B7989766
M. Wt: 182.28 g/mol
InChI Key: YKPFCDCQOURXTB-UHFFFAOYSA-N
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Description

3-Methyl-4-n-propoxythiophenol is an organic compound belonging to the class of thiophenols. Thiophenols are aromatic compounds containing a sulfur atom bonded to a phenyl group. The presence of the sulfur atom imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-n-propoxythiophenol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylthiophenol.

    Alkylation: The 3-methylthiophenol undergoes alkylation with n-propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the n-propoxy group to the thiophenol ring.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-n-propoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenol can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild temperatures (25-50°C).

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents like diethyl ether, low temperatures (-10 to 0°C).

    Substitution: Nitric acid, bromine; reaction conditionsroom temperature to moderate heating (25-60°C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-Methyl-4-n-propoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-propoxythiophenol involves its interaction with molecular targets through its thiol group. The sulfur atom can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophenol: Lacks the n-propoxy group, making it less hydrophobic.

    4-n-Propoxythiophenol: Lacks the methyl group, resulting in different steric and electronic properties.

    Thiophenol: The parent compound without any substituents, exhibiting different reactivity and physical properties.

Uniqueness

3-Methyl-4-n-propoxythiophenol is unique due to the presence of both the methyl and n-propoxy groups, which impart distinct steric and electronic characteristics

Properties

IUPAC Name

3-methyl-4-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-6-11-10-5-4-9(12)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPFCDCQOURXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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